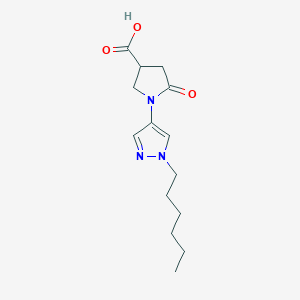
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H21N3O3 This compound is characterized by the presence of a pyrazole ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Hexyl Group: The hexyl group is introduced via alkylation of the pyrazole ring using hexyl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hexyl-1H-pyrazol-4-yl)-3-carboxylic acid: Similar structure but lacks the pyrrolidine ring.
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Uniqueness
1-(1-Hexyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of its pyrazole and pyrrolidine rings, along with the presence of a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-(1-hexylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O3/c1-2-3-4-5-6-16-10-12(8-15-16)17-9-11(14(19)20)7-13(17)18/h8,10-11H,2-7,9H2,1H3,(H,19,20) |
InChI Key |
BHLYRGLEXCVWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



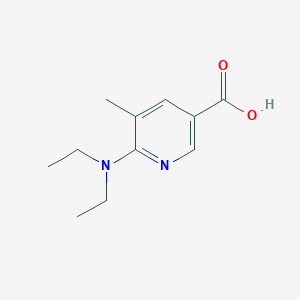
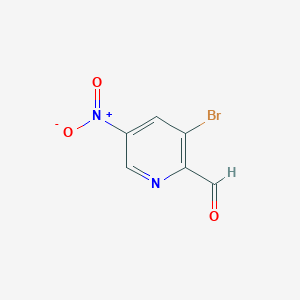
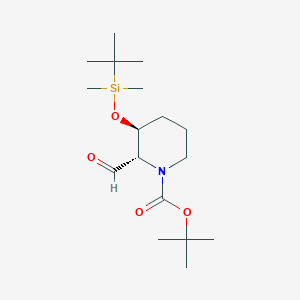

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
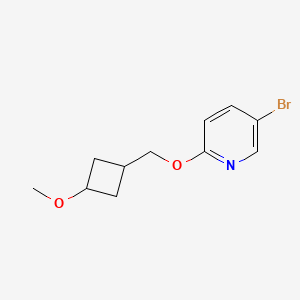

![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)
![Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13000146.png)

![(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13000166.png)

![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13000178.png)
